Methyl 24-hydroxytetracosanoate
Description
Methyl 24-hydroxytetracosanoate is a long-chain fatty acid methyl ester characterized by a hydroxyl group at the terminal (ω) carbon (C24) of a tetracosanoic acid backbone. This compound is primarily associated with plant lipid metabolism, particularly in the context of suberin biosynthesis. Suberin, a protective biopolyester found in plant cell walls, incorporates hydroxylated fatty acids like 24-hydroxytetracosanoate, which are often esterified to form methyl or other alkyl esters .
Properties
CAS No. |
37477-30-8 |
|---|---|
Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
methyl 24-hydroxytetracosanoate |
InChI |
InChI=1S/C25H50O3/c1-28-25(27)23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26/h26H,2-24H2,1H3 |
InChI Key |
NCWSJQBNRVEQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 24-hydroxytetracosanoate can be synthesized through the esterification of 24-hydroxytetracosanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 24-hydroxytetracosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 24-oxotetracosanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 24-hydroxytetracosanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 24-oxotetracosanoate
Reduction: 24-hydroxytetracosanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methyl 24-hydroxytetracosanoate has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of long-chain fatty acid esters and their derivatives.
Biology: The compound is used in the study of lipid metabolism and the role of hydroxylated fatty acids in biological systems.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 24-hydroxytetracosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group at the 24th carbon position allows for specific interactions with enzymes, influencing the compound’s biological activity. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Structural Features :
- Molecular formula : C₂₅H₅₀O₃
- Functional groups : Terminal hydroxyl (-OH) at C24 and methyl ester (-COOCH₃) at C1.
- Chain length : 24-carbon backbone with ω-hydroxylation.
Biological Role: In Arabidopsis thaliana, methyl 24-hydroxytetracosanoate is quantified as a major component of seed and root suberin, contributing to waterproofing and pathogen resistance . Analytical methods such as gas chromatography-mass spectrometry (GC/MS) and derivatization (e.g., trimethylsilyl ethers for hydroxyl groups) are critical for its identification and quantification .
Comparison with Structurally Similar Compounds
Ethyl 24-Hydroxytetracosanoate
- Molecular formula : C₂₆H₅₂O₃.
- Key differences : The ester group is ethyl (-COOCH₂CH₃) instead of methyl.
- Analytical distinction: Ethyl esters exhibit similar GC/MS fragmentation patterns to methyl esters, including characteristic ions at m/z 88 and 96. These arise from McLafferty rearrangements and cyclohexanone radical ion formation, respectively .
- Biological relevance : Ethyl esters of ω-hydroxy fatty acids are less common in plants but have been tentatively identified in environmental samples via GC/MS .
Methyl Shikimate
- Molecular formula : C₈H₁₂O₅.
- Key differences : A cyclic ester derived from shikimic acid, lacking a long hydrocarbon chain.
- Analytical distinction: Identified via HPLC and NMR, with distinct spectral features (e.g., aromatic protons in ¹H NMR) compared to aliphatic esters like this compound .
Methyl Palmitate
- Molecular formula : C₁₇H₃₄O₂.
- Key differences : Shorter chain (C16 vs. C24) and absence of hydroxylation.
Sandaracopimaric Acid Methyl Ester
- Molecular formula : C₂₁H₃₂O₂.
- Key differences: A diterpenoid methyl ester with a fused ring system, unlike the linear structure of this compound.
- Source : Found in conifer resins, highlighting divergent biosynthetic origins compared to hydroxylated fatty acids in suberin .

Data Table: Structural and Analytical Comparison
Key Research Findings
- Fragmentation Patterns: Methyl and ethyl ω-hydroxy esters share diagnostic GC/MS ions (m/z 88, 98), enabling their identification in complex matrices .
- Suberin Biosynthesis: this compound is a biomarker for suberin in Arabidopsis, with concentrations normalized to tissue weight (μg/g) using internal standards like deuterated fatty acids .
- Structural vs. Functional Divergence : While methyl palmitate and sandaracopimaric acid methyl ester are structurally distinct, their esterification mechanisms reflect convergent evolutionary strategies for lipid storage and defense .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

